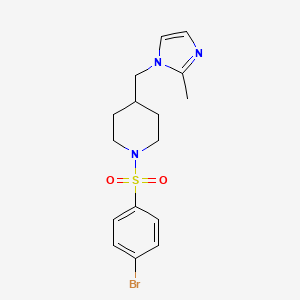

1-((4-bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine

CAS No.: 1421457-76-2

Cat. No.: VC4145656

Molecular Formula: C16H20BrN3O2S

Molecular Weight: 398.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421457-76-2 |

|---|---|

| Molecular Formula | C16H20BrN3O2S |

| Molecular Weight | 398.32 |

| IUPAC Name | 1-(4-bromophenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |

| Standard InChI | InChI=1S/C16H20BrN3O2S/c1-13-18-8-11-19(13)12-14-6-9-20(10-7-14)23(21,22)16-4-2-15(17)3-5-16/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |

| Standard InChI Key | YZVRZWFLDRIFGT-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (C5H11N) substituted at the 1-position with a 4-bromophenylsulfonyl group and at the 4-position with a (2-methyl-1H-imidazol-1-yl)methyl moiety . The sulfonamide linker (-SO2-) bridges the piperidine and bromophenyl groups, while the imidazole ring introduces nitrogen-based heterocyclic complexity. The molecular formula is C15H18BrN3O2S, with a molecular weight of 384.3 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H18BrN3O2S | |

| Molecular Weight | 384.3 g/mol | |

| logP (Partition Coefficient) | 4.30 (predicted) | |

| Hydrogen Bond Acceptors | 8 | |

| Hydrogen Bond Donors | 1 |

The logP value indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility . The polar surface area (67.28 Ų) aligns with drug-like properties, favoring oral bioavailability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-((4-bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine involves multi-step reactions, often employing:

-

Sulfonylation: Reaction of 4-bromobenzenesulfonyl chloride with 4-(hydroxymethyl)piperidine under basic conditions (e.g., triethylamine in dichloromethane) .

-

Imidazole Functionalization: Subsequent alkylation of the piperidine intermediate with 2-methylimidazole using coupling agents like EDCI or HOBt .

Critical Reaction Parameters:

-

Temperature: Sulfonylation proceeds optimally at 0–25°C to minimize side reactions.

-

Solvents: Dichloromethane or acetonitrile are preferred for their inertness and solubility profiles .

-

Catalysts: Palladium catalysts may facilitate C–N coupling in imidazole installation .

Yield Optimization

Yields for analogous piperidine sulfonamides range from 40% to 75%, depending on purification techniques (e.g., column chromatography vs. recrystallization) . Impurities often arise from incomplete sulfonylation or residual starting materials, necessitating rigorous analytical validation via HPLC or LC-MS .

Pharmacological Activity

Enzyme Inhibition

The compound’s sulfonamide group exhibits affinity for metalloenzymes and hydrolases. In acetylcholinesterase (AChE) inhibition assays, structural analogs demonstrated IC50 values of 4.8–12 nM, attributed to sulfonyl-oxyanion hole interactions . The bromophenyl moiety enhances binding via hydrophobic interactions with enzyme pockets.

Antiproliferative Effects

In colon cancer cell lines (e.g., DLD-1), derivatives with similar architectures showed selective cytotoxicity (IC50 = 4.8 nM) by disrupting Wnt/β-catenin signaling . The 2-methylimidazole group likely modulates kinase activity, though exact targets remain under investigation .

Table 2: Biological Activity of Structural Analogs

Applications in Medicinal Chemistry

Drug Design

The compound serves as a scaffold for structure-activity relationship (SAR) studies. Key modifications include:

-

Aryl Group Variation: Replacing 4-bromophenyl with 4-chlorophenyl or naphthyl alters target selectivity .

-

Imidazole Substitution: 2-Methyl groups improve metabolic stability compared to unsubstituted imidazoles .

ADME Profiling

Predicted absorption-distribution-metabolism-excretion (ADME) parameters:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume